6-Des(diethanolamino)-6-chloro Dipyridamole
CAS No.: 54093-92-4
VCID: VC0194544
Molecular Formula: C20H30ClN7O2
Molecular Weight: 435.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 6-Des(diethanolamino)-6-chloro Dipyridamole, also known as Dipyridamole EP Impurity C, is a chemical compound with the molecular formula C20H30ClN7O2 and a molecular weight of 435.9 g/mol . It is related to Dipyridamole, a vasodilator agent that inhibits blood clot formation . 6-Des(diethanolamino)-6-chloro Dipyridamole is identified as an impurity of Dipyridamole . Synonyms for this compound include 54093-92-4, AL4Z465RFJ, and 2,2'-[[6-Chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]nitrilo]diethanol . It has a density of 1.366g/cm3 and a boiling point of 659.5ºC at 760 mmHg . Patents related to this chemical structure are available . The compound is classified as harmful if swallowed and has the GHS hazard statement H302 . Precautionary measures include P264, P270, P301+P317, P330, and P501 . 6-Des(diethanolamino)-6-chloro Dipyridamole is also related to other compounds such as 2-[[2-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol . It is also known as Dipyridamole Impurity 3 . As a research assistant, my role involves skills such as data interpretation and collaborative research techniques . My experience includes conducting comprehensive research, data analysis, and project management . I analyze data, collaborate with team members, conduct experiments, document findings, facilitate discussions, interpret complex data, manage projects, present findings, research literature, source materials, summarize information, and validate data . A hybrid resume format, combining chronological and functional elements, is ideal for showcasing both experience and skills in research . |
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CAS No. | 54093-92-4 |
Product Name | 6-Des(diethanolamino)-6-chloro Dipyridamole |
Molecular Formula | C20H30ClN7O2 |
Molecular Weight | 435.9 g/mol |
IUPAC Name | 2-[[2-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol |
Standard InChI | InChI=1S/C20H30ClN7O2/c21-19-22-15-16(17(24-19)26-7-3-1-4-8-26)23-20(28(11-13-29)12-14-30)25-18(15)27-9-5-2-6-10-27/h29-30H,1-14H2 |
Standard InChIKey | CWZFYGCEBHRUNO-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)Cl |
Canonical SMILES | C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)Cl |
Purity | > 95% |
Synonyms | 2,2'-[(6-Chloro-4,8-di-1-piperidinylpyrimido[5,4-d]pyrimidin-2-yl)imino]bis-ethanol; 2-Diethanolamino-6-chloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine |
PubChem Compound | 12298684 |
Last Modified | Aug 15 2023 |
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